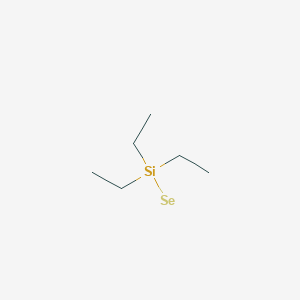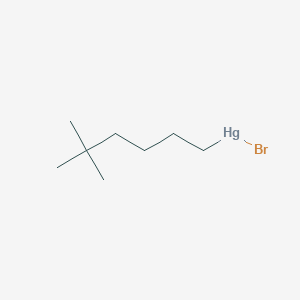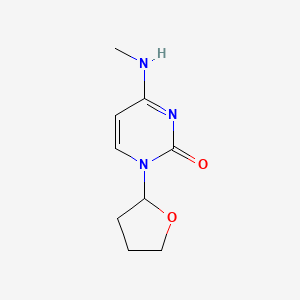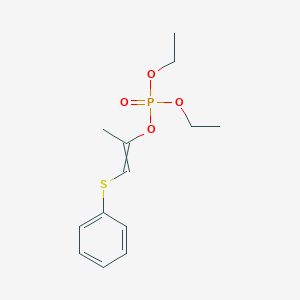![molecular formula C14H12O B14720741 Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl- CAS No. 19164-61-5](/img/structure/B14720741.png)
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl- is an organic compound with a unique bicyclic structure. This compound is known for its interesting chemical properties and potential applications in various fields such as chemistry, biology, and industry. The compound’s structure consists of a bicyclo[4.2.0]octane framework with a phenyl group and a hydroxyl group attached, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl- typically involves multiple steps. One common method is through the cycloaddition reaction of a diene with a suitable dienophile, followed by functional group modifications. For instance, the compound can be synthesized via a Diels-Alder reaction, followed by hydroxylation and phenylation steps .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce an alcohol or alkane derivative.
Applications De Recherche Scientifique
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl- involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the hydroxyl and phenyl groups, making it less versatile.
Bicyclo[4.2.0]octa-1,3,5-trien-7-one: Contains a ketone group instead of a hydroxyl group, altering its reactivity and applications.
1,2-Dihydrobenzocyclobutene: A related compound with different functional groups and properties.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl- is unique due to its combination of a bicyclic structure with both hydroxyl and phenyl groups. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Propriétés
Numéro CAS |
19164-61-5 |
|---|---|
Formule moléculaire |
C14H12O |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
7-phenylbicyclo[4.2.0]octa-1,3,5-trien-7-ol |
InChI |
InChI=1S/C14H12O/c15-14(12-7-2-1-3-8-12)10-11-6-4-5-9-13(11)14/h1-9,15H,10H2 |
Clé InChI |
DDYFRAVEPRLDBS-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C1(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





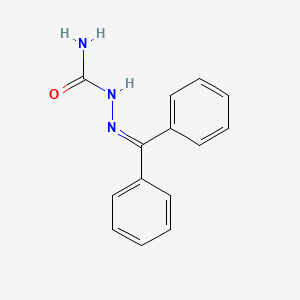
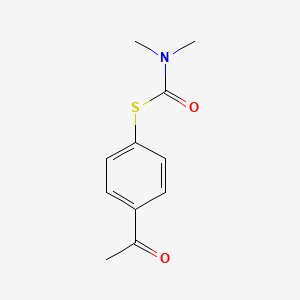
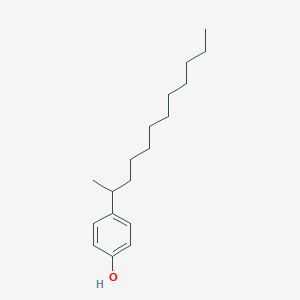
![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)

